Ethyl 1-naphthaleneacetate
Description
Methodologies for Chemical Synthesis
Several methods are employed for the synthesis of Ethyl 1-naphthaleneacetate, each with its own advantages and specific applications.
The most common and direct method for synthesizing this compound is through the esterification of 1-naphthaleneacetic acid with ethanol (B145695). smolecule.comevitachem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires heating under reflux conditions to proceed to completion. smolecule.comevitachem.com The general reaction is as follows:
1-Naphthaleneacetic acid + Ethanol ⇌ this compound + Water
The yield of this reaction can be optimized by adjusting the molar ratios of the reactants and the reaction time, with some reports indicating yields of over 90% under optimal conditions. evitachem.com A rapid and mild esterification method using 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has also been reported to be effective for this transformation. nih.gov
Table 1: Research Findings on Esterification of 1-Naphthaleneacetic Acid
| Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Reflux with ethanol | >90% | evitachem.com |
| NDTP | MeCN, DIEA, 1 min | Good | nih.gov |
This compound can also be synthesized via the Arndt-Eistert reaction, a method for homologating a carboxylic acid. orgsyn.orgwikipedia.org This process involves the conversion of a carboxylic acid to its next higher homolog. wikipedia.org In the context of this compound synthesis, 1-naphthoyl chloride is treated with diazomethane (B1218177) to form a diazoketone intermediate. orgsyn.orgorganic-chemistry.org This intermediate then undergoes a Wolff rearrangement in the presence of a nucleophile like ethanol, catalyzed by silver oxide or other metal catalysts, to yield the final ester product. orgsyn.orgorganic-chemistry.org
A modified Arndt-Eistert reaction, developed by Newman and Beal, offers more reproducible results and is suitable for larger-scale syntheses. orgsyn.org This modification often involves the use of triethylamine (B128534) to scavenge the HCl produced, preventing the formation of byproducts. orgsyn.orgwikipedia.org An alternative, safer approach that avoids the use of hazardous diazomethane is the Kowalski ester homologation. organic-chemistry.org
Transesterification is another viable route for the synthesis of this compound. smolecule.com This process involves the reaction of a different ester of 1-naphthaleneacetic acid (e.g., mthis compound) with ethanol in the presence of an acid or base catalyst. smolecule.com This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of ethanol. This method is particularly useful in synthetic organic chemistry for converting one ester into another. smolecule.com
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. mdpi.com While direct palladium-catalyzed synthesis of this compound is not the most common route, related methodologies are prevalent in the synthesis of aryl- and heteroarylacetic acid derivatives. researchgate.net For instance, the Suzuki cross-coupling reaction is widely used to form aryl-aryl bonds. mdpi.com In a related context, a process for preparing aryl- and heteroarylacetic acids and their derivatives involves the reaction of aryl- or heteroarylboronic acid derivatives with α-haloacetic acids or their esters in the presence of a palladium catalyst, a base, and a phase transfer catalyst. researchgate.net This highlights the potential for palladium catalysis in the synthesis of precursors to this compound.
Research has also described the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides, demonstrating the versatility of palladium catalysts in forming C-O bonds, which is central to ester synthesis. nih.gov
Acylation reactions provide another synthetic pathway to this compound. One approach involves the acylation of ethylene (B1197577) or other alcohols using naphthalene (B1677914) derivatives under specific conditions. smolecule.com More specifically, 1-naphthaleneacetyl chloride can be reacted with ethanol to produce the ethyl ester. The acid chloride itself can be prepared from 1-naphthaleneacetic acid by reacting it with a chlorinating agent like thionyl chloride. bloomtechz.com
Chemical Reactions Relevant to Biological Systems and Research
In biological systems and research settings, this compound undergoes several key chemical reactions.
The most significant reaction in a biological context is hydrolysis. In the presence of water and catalyzed by enzymes (esterases) or acids/bases, this compound hydrolyzes to form 1-naphthaleneacetic acid and ethanol. smolecule.com This enzymatic hydrolysis is a crucial step in its mode of action as a plant growth regulator, as 1-naphthaleneacetic acid is the active hormonal form. smolecule.comevitachem.com
Table 2: Key Chemical Reactions of this compound
| Reaction Type | Reactants | Products | Significance |
| Hydrolysis | This compound, Water | 1-Naphthaleneacetic Acid, Ethanol | Bioactivation in plants smolecule.com |
| Transesterification | This compound, Alcohol | New Ester, Ethanol | Synthetic utility smolecule.com |
| Reduction | This compound, Reducing Agent | 2-(1-Naphthyl)ethanol | Synthetic transformations smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDPSKQLXKCVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034583 | |
| Record name | Ethyl 1-naphthaleneacetate | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
2122-70-5 | |
| Record name | Ethyl 1-naphthylacetate | |
| Source | CAS Common Chemistry | |
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| Record name | alpha-Naphthaleneacetic acid, ethyl ester | |
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| Record name | Ethyl 1-naphthaleneacetate | |
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| Record name | 1-Naphthaleneacetic acid, ethyl ester | |
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| Record name | Ethyl 1-naphthaleneacetate | |
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| Record name | Ethyl 1-naphthylacetate | |
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| Record name | ETHYL 1-NAPHTHALENEACETATE | |
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| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Reactivity in Research Contexts
Chemical Reactions Relevant to Biological Systems and Research
Hydrolysis to 1-Naphthaleneacetic Acid
The hydrolysis of ethyl 1-naphthaleneacetate to its parent carboxylic acid, 1-naphthaleneacetic acid, and ethanol (B145695) is a fundamental reaction. evitachem.comsmolecule.com This conversion is typically facilitated by the presence of water and a catalyst, which can be either an acid or a base. smolecule.com In biological systems, this transformation is often catalyzed by enzymes. smolecule.com
The reaction proceeds by nucleophilic attack of a water molecule on the ester's carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion is the nucleophile, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and ethanol. Acidification of the reaction mixture then yields 1-naphthaleneacetic acid. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water.
A specific example of this hydrolysis is detailed in the following table, showcasing the reaction conditions and yield for the conversion of this compound to 1-naphthaleneacetic acid.
| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 6 N Sodium Hydroxide, 2 N Hydrochloric Acid (for acidification) | 1,4-Dioxane | 60°C | 2 hours | 1-Naphthaleneacetic Acid | 92% | google.com |
Oxidation Reactions in Environmental and Biological Milieus
This compound is susceptible to degradation in the environment through various processes, including oxidation. evitachem.com While specific oxidative products of the ethyl ester are not extensively detailed, its environmental fate is closely linked to its hydrolysis product, 1-naphthaleneacetic acid (NAA). epa.govepa.gov
In environmental settings, 1-naphthaleneacetic acid is subject to rapid photolysis in water, on soil, and in the air. epa.gov The observed products from the degradation of NAA in water and soil include 1-naphthoic acid and phthalic acid. epa.gov Furthermore, this compound and structurally similar compounds are known to be susceptible to biodegradation. epa.govepa.gov The dissipation of this compound from plant surfaces can be influenced by volatilization, which is more rapid for the ester compared to its corresponding amide or acid, and by its hydrolysis to NAA. epa.gov A foliar dissipation study measured the half-life of this compound to be 12.8 hours. epa.govepa.gov
The following table summarizes the key aspects of the environmental fate of this compound and its primary hydrolysis product.
| Compound | Process | Medium | Key Findings/Products | Reference |
|---|---|---|---|---|
| This compound | Hydrolysis | Environmental and Biological Systems | Primary degradation product is 1-naphthaleneacetic acid. epa.govepa.gov | epa.govepa.gov |
| This compound | Foliar Dissipation | Plant Surfaces | Half-life of 12.8 hours. epa.govepa.gov | epa.govepa.gov |
| 1-Naphthaleneacetic Acid | Photolysis | Water, Soil, Air | Undergoes rapid photolysis. epa.gov | epa.gov |
| 1-Naphthaleneacetic Acid | Biodegradation | Water, Soil | Observed products are 1-naphthoic acid and phthalic acid. epa.gov | epa.gov |
Transesterification Reactivity with Other Alcohols in Organic Synthesis
This compound can undergo transesterification, a process where its ethyl group is exchanged with the alkyl group of another alcohol. evitachem.comsmolecule.com This reaction is a valuable tool in organic synthesis for the preparation of different esters of 1-naphthaleneacetic acid. evitachem.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In a base-catalyzed transesterification, an alkoxide of the desired alcohol is used as the nucleophile. The reaction proceeds through a nucleophilic addition-elimination mechanism at the ester carbonyl group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of this compound, which increases its reactivity towards the incoming alcohol nucleophile. masterorganicchemistry.com This method is also subject to equilibrium and can be influenced by the concentration of the reactants. masterorganicchemistry.com
While specific examples with this compound are not extensively documented in readily available literature, the general principles of transesterification are well-established for esters.
Utilization as a Reactant in the Synthesis of Novel Organic Compounds for Research
This compound serves as a versatile starting material in the synthesis of more complex and novel organic compounds for research purposes. evitachem.comcymitquimica.com Its chemical structure provides a naphthalene (B1677914) moiety and a reactive ester functional group that can be manipulated to build larger molecular frameworks.
One notable example is the synthesis of naphthylazuleno[2,1-d]pyrimidin-4-amines. In this multi-step synthesis, this compound is a key precursor. The synthetic route involves reactions such as chlorination, condensation, cyclization, and a Dimroth rearrangement to yield the final heterocyclic products. sioc-journal.cn This highlights the utility of this compound in constructing complex, fused-ring systems that are of interest in medicinal and materials chemistry.
Elucidation of Mechanism of Action in Plant Systems
Auxin Mimicry and Cellular Receptor Binding
Ethyl 1-naphthaleneacetate's primary mode of action is through its role as an auxin mimic. smolecule.com In plant tissues, it is often hydrolyzed to its more bioactive form, 1-naphthaleneacetic acid (NAA). smolecule.comevitachem.com Like the natural auxin IAA, NAA is recognized by and binds to a family of nuclear-localized receptor proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. evitachem.comnih.gov
The binding of an auxin, whether natural or synthetic, to the TIR1/AFB receptor creates a high-affinity surface. This new conformation allows for the recruitment of a co-receptor protein from the Aux/IAA family of transcriptional regulators. nih.gov The formation of this co-receptor complex is the critical first step in initiating the auxin signal. researchgate.net Different synthetic auxins can exhibit varying affinities and binding kinetics for different TIR1/AFB receptors, which may contribute to their specific biological effects. nih.govresearchgate.net
| Receptor Family | Role in Auxin Perception | Ligand Binding |
| TIR1/AFB | Primary auxin receptors located in the nucleus. | Binds to auxins like IAA and NAA, initiating the formation of a co-receptor complex. nih.gov |
| Aux/IAA | Co-receptor proteins that act as transcriptional repressors. | Recruited to the TIR1/AFB receptor only after an auxin molecule is bound. nih.gov |
Initiation of Auxin Signaling Cascades and Gene Expression Modulation
The binding of this compound (via its active form, NAA) to the TIR1/AFB receptor and the subsequent recruitment of an Aux/IAA co-receptor triggers a signaling cascade. smolecule.comresearchgate.net This event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the cell's 26S proteasome. nih.gov
The degradation of Aux/IAA proteins is a key regulatory step. In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors. researchgate.netnih.govnih.gov When the Aux/IAA repressors are removed, the ARFs are free to bind to auxin-responsive elements in the promoters of specific genes, thereby activating or repressing their transcription. researchgate.netnih.gov This modulation of gene expression leads to various physiological responses, including cell elongation, division, and differentiation, which are characteristic effects of auxin action. evitachem.comnih.gov
Challenges in Elucidating Molecular Level Mechanisms
While the general pathway of auxin perception and signaling is well-established, the exact mechanism of action for synthetic auxins like this compound at the molecular level is still being fully elucidated. smolecule.com The complexity arises from several factors:
Receptor Specificity: The Arabidopsis genome, for example, encodes for multiple TIR1/AFB receptors and numerous Aux/IAA and ARF proteins. The specific combinations of these components that are assembled in response to a particular synthetic auxin in different cell types and developmental stages are not fully understood.
Differential Binding: Synthetic auxins may have different binding affinities for the various receptors compared to the natural auxin IAA, leading to subtly different downstream responses. nih.govresearchgate.net
Non-canonical Signaling: Evidence suggests the existence of alternative, non-TIR1/AFB-mediated auxin signaling pathways that are less understood. nih.gov
These factors contribute to the ongoing challenge of creating a complete, high-resolution picture of how this compound and other synthetic auxins exert their specific effects at the molecular level.
Interactions with Endogenous Plant Hormones and Signaling Molecules
The effects of this compound are not isolated but are integrated into the plant's broader hormonal regulatory network. Its action is significantly influenced by and, in turn, influences other key plant hormones.
A well-documented and critical interaction exists between auxin and ethylene (B1197577). nih.govnih.gov Auxin is capable of inducing the biosynthesis of ethylene by upregulating the expression of genes encoding key enzymes in the ethylene production pathway, such as ACS (1-aminocyclopropane-1-carboxylate synthase). icm.edu.plresearchgate.net This interaction is reciprocal, as ethylene can affect auxin biosynthesis, transport, and signaling. nih.govresearchgate.net
As an auxin mimic, this compound participates in this crosstalk. Application of NAA, the active form of this compound, has been shown to increase ethylene production. icm.edu.pl This auxin-induced ethylene can then mediate some of the observed physiological effects, such as the inhibition of root elongation and the promotion of root swelling. icm.edu.pl The balance and interplay between auxin and ethylene are crucial for regulating numerous developmental processes, including root development, apical hook formation, and organ abscission. nih.govmdpi.com
Cytokinins and auxins often have antagonistic or synergistic interactions that are fundamental to plant development. The balance between auxin and cytokinin concentrations is a key determinant in processes such as root and shoot morphogenesis. For instance, cytokinins are involved in regulating root cell elongation, a process also heavily influenced by auxin and ethylene. nih.gov The signaling pathways of these hormones are interconnected; for example, cytokinin signaling involves response regulators (ARRs) that can be influenced by ethylene signaling components, which are themselves regulated by auxin. nih.govnih.gov This intricate network ensures a coordinated response to developmental and environmental cues.
| Interacting Hormone | Nature of Interaction with Auxin (mimicked by this compound) | Key Developmental Processes Affected |
| Ethylene | Reciprocal; Auxin induces ethylene biosynthesis, and ethylene influences auxin transport and signaling. nih.govresearchgate.net | Root elongation, root hair formation, apical hook development, leaf abscission. nih.govicm.edu.pl |
| Cytokinin | Synergistic and antagonistic interactions. | Root and shoot morphogenesis, root directional growth. nih.govnih.gov |
| Abscisic Acid (ABA) | Indirect; Auxin-induced ethylene can trigger ABA biosynthesis. icm.edu.pl | Stress responses, seed germination. nih.gov |
The interaction between auxin and abscisic acid (ABA) is often indirect and can be mediated by ethylene. Research has shown that auxin-induced ethylene can trigger the biosynthesis of ABA. icm.edu.pl ABA is a key hormone involved in plant responses to various environmental stresses and in regulating processes like seed dormancy and germination. nih.govnih.govscholaris.ca Therefore, by stimulating ethylene production, this compound can indirectly modulate the levels of ABA, potentially influencing the plant's stress response pathways. icm.edu.plnih.gov There is a complex interplay where ABA, in turn, can affect ethylene signaling, highlighting the deeply integrated nature of plant hormone networks. nih.govmdpi.com
Roles of Nitric Oxide and Hydrogen Peroxide in Signaling Integration
Nitric oxide (NO) and hydrogen peroxide (H₂O₂) are recognized as crucial signaling molecules in plants, mediating a wide array of physiological and biochemical processes. frontiersin.orgnih.gov Both molecules are involved in plant development and responses to various environmental cues. frontiersin.orgresearchgate.net A significant body of evidence points to a complex interplay, or crosstalk, between H₂O₂ and NO signaling pathways, which is essential for modulating transduction processes in plants. frontiersin.orgfrontiersin.org This interaction has functional implications for processes such as root growth, stomatal closure, and leaf cell death. frontiersin.org
The relationship between auxin signaling and these reactive species is intricate. During abiotic stress, an overproduction of reactive oxygen species (ROS), including H₂O₂, can lead to increased NO production, indicating a direct interaction between ROS and reactive nitrogen species (RNS). mdpi.com For instance, the application of H₂O₂ has been shown to significantly boost the production of NO in Arabidopsis. mdpi.com Conversely, the removal of H₂O₂ can lead to a reduction in NO production. mdpi.com This suggests that H₂O₂ can actively influence NO synthesis. mdpi.com
In the context of root development, a process heavily regulated by auxins, there is a close connection between H₂O₂ and auxin. mdpi.com Changes in H₂O₂ levels can alter auxin distribution within the root apical meristem. mdpi.com Specifically, treatment with H₂O₂ has been observed to repress the transcript levels of auxin transport genes, including several PIN-FORMED (PIN) proteins and AUXIN1 (AUX1). mdpi.com This indicates that H₂O₂ can modulate auxin-mediated developmental processes by affecting auxin transport. The balance between superoxide (B77818) (O₂•−) and H₂O₂ is critical for regulating the transition of root systems between proliferation and differentiation. mdpi.com Both NO and H₂O₂ are considered key players in maintaining the root apical meristem and responding to environmental stresses. mdpi.com
The signaling pathways of H₂O₂ and NO are closely linked in the plant's defense system. mdpi.com Under stress conditions, these molecules can alter gene transcription profiles and the production of phytohormones. mdpi.com The interaction is not one-way; NO can also regulate the cellular levels of H₂O₂. For example, in peroxisomes, S-nitrosylation, a modification mediated by NO, can inhibit the activity of enzymes like catalase, which is involved in H₂O₂ scavenging. mdpi.com This highlights the integrated nature of these signaling networks in orchestrating plant responses.
| Signaling Molecule | Role in Auxin-Related Plant Processes |
| Nitric Oxide (NO) | Acts as a gaseous free radical and signaling molecule involved in plant growth, development, and stress responses. mdpi.com It interacts with H₂O₂ and modulates phytohormone signaling. mdpi.com |
| **Hydrogen Peroxide (H₂O₂) ** | Functions as a signaling molecule that mediates various physiological processes. frontiersin.org It influences auxin biosynthesis, transport, and signaling, particularly in root development. mdpi.com |
Influence on Specific Auxin Signaling Pathways
Research on TIR1/AFB-Aux/IAA-ARFs Interaction Mechanisms
The primary mechanism for auxin perception and transcriptional regulation in plants involves a core pathway consisting of three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govresearchgate.net Synthetic auxins like this compound function by engaging this canonical signaling module. nih.gov
The TIR1/AFB proteins function as auxin receptors. frontiersin.orgbiorxiv.org In the absence or at low levels of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. researchgate.net This repression is often mediated by the recruitment of co-repressor proteins like TOPLESS (TPL). nih.gov
The presence of auxin, such as this compound, initiates the signaling cascade. Auxin acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein. biorxiv.orgnih.gov This forms a co-receptor complex. researchgate.netfrontiersin.org The formation of this TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. biorxiv.org Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome. frontiersin.org
The degradation of the Aux/IAA repressor frees the ARF transcription factor. frontiersin.org The released ARF can then bind to auxin response elements (AuxREs) in the promoters of target genes, activating or repressing their transcription and leading to the various physiological responses associated with auxin. nih.govresearchgate.net
The specificity and complexity of auxin responses are generated through the combinatorial interactions of the different members of these large protein families. nih.gov In Arabidopsis, there are 6 TIR1/AFB proteins, 29 Aux/IAA proteins, and 23 ARFs. nih.gov Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, allowing the plant to respond to a broad spectrum of auxin concentrations. nih.gov
| Protein Family | Function in Auxin Signaling |
| TIR1/AFB | F-box proteins that function as auxin receptors. frontiersin.orgbiorxiv.org They are part of the SCF E3 ubiquitin ligase complex. biorxiv.org |
| Aux/IAA | Transcriptional repressors that bind to and inhibit ARF transcription factors at low auxin levels. nih.govresearchgate.net |
| ARF | Auxin Response Factors; transcription factors that regulate the expression of auxin-responsive genes. researchgate.netfrontiersin.org |
Involvement of cGMP and MAPK Cascades in Signal Transduction
Beyond the primary TIR1/AFB pathway, other signaling components, including cyclic guanosine (B1672433) monophosphate (cGMP) and mitogen-activated protein kinase (MAPK) cascades, are involved in transducing the auxin signal.
Cyclic GMP (cGMP): Cyclic GMP is a second messenger that participates in auxin signaling. researchgate.net Research indicates that cGMP is generated in response to auxin stimulation and is involved in processes such as auxin-induced adventitious root formation. researchgate.net Exogenous application of cGMP derivatives has been shown to increase auxin-dependent primary root growth, a response mediated through the degradation of Aux/IAA proteins. researchgate.net This places cGMP as a component of the signaling cascade that links auxin perception to downstream responses like gene expression and protein degradation. researchgate.net
MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules in eukaryotes that transduce extracellular stimuli into intracellular responses. frontiersin.org These cascades typically involve three types of kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and a MAPK. mdpi.com In plants, MAPK cascades are involved in regulating diverse biological processes, including development, immunity, and responses to hormones like auxin. nih.govnih.gov
Auxin treatment in Arabidopsis roots has been shown to transiently induce an increase in protein kinase activity characteristic of MAPKs. nih.gov This activation is a specific hormonal response and not a general stress response. nih.gov Perturbing MAPK signaling with inhibitors can block auxin-activated gene expression, indicating that MAPK pathway signaling is a positive element in the auxin response. nih.gov
Furthermore, specific MAPK components have been linked to auxin signaling. For example, the Arabidopsis MAP kinase kinase 7 (AtMKK7) has been identified as a negative regulator of polar auxin transport. nih.gov This suggests that MAPK cascades can influence auxin signaling by modulating the transport of auxin within the plant. nih.gov The integration of signals from various pathways is a key feature of MAPK signaling, allowing for complex regulation and fine-tuning of plant responses to hormonal cues. mdpi.com
| Signaling Cascade | Role in Auxin Signal Transduction |
| cGMP | Acts as a second messenger in the auxin signaling pathway, mediating responses like root growth through the degradation of Aux/IAA proteins. researchgate.net |
| MAPK Cascades | Positively involved in auxin response and gene expression. nih.gov Can also regulate auxin signaling by influencing polar auxin transport. nih.gov |
Biological Activities and Applications in Plant Physiology and Horticultural Science Research
Research on Root Formation and Development
The application of Ethyl 1-naphthaleneacetate and its parent compound, NAA, has been a cornerstone of research into the mechanisms of root development. As a synthetic auxin, it is instrumental in studies aimed at understanding and promoting root growth, particularly the formation of adventitious roots. smolecule.com
This compound is recognized for its capacity to stimulate the development of adventitious roots in plant cuttings and grafts, a critical process for vegetative propagation. smolecule.com Its application promotes the successful establishment of new plants from cuttings. smolecule.com Research on the parent compound, NAA, demonstrates this effect across various plant species.
In a study on Hemarthria compressa (whip grass), cuttings treated with NAA showed a significant increase in rooting percentage, the number of adventitious roots, and root dry weight compared to untreated controls. nih.gov The most effective treatment was found to be 200 mg/l NAA applied for a 20-minute duration. nih.gov Similarly, research on Andrographis paniculata shoot cuttings indicated that NAA significantly affected rooting characteristics, with a 2.5 mM concentration being most effective for inducing roots in young apical shoot cuttings. researchgate.netiium.edu.my
These studies often analyze multiple parameters to quantify the effect of the auxin treatment, as illustrated in the following table summarizing findings on Hemarthria compressa.
| NAA Concentration (mg/l) | Soaking Duration (min) | Rooting Percentage (%) | Number of Adventitious Roots per Cutting | Root Dry Weight per Cutting (g) |
| 0 (Control) | 20 | 65.3 | 10.7 | 0.04 |
| 100 | 20 | 78.0 | 14.3 | 0.06 |
| 200 | 20 | 89.3 | 19.3 | 0.08 |
| 300 | 20 | 74.7 | 12.7 | 0.05 |
| 400 | 20 | 61.3 | 9.3 | 0.03 |
| Data adapted from a study on Hemarthria compressa stem cuttings. The table shows the significant positive effect of 200 mg/l NAA on all rooting parameters compared to the control and higher concentrations. nih.gov |
Auxins like NAA are crucial for the initiation of lateral root primordia, the foundational structures that develop into lateral roots. nih.gov Research using Arabidopsis as a model organism has shown that auxin stimulates pericycle cells to undergo the cell divisions that lead to the formation of a new lateral root meristem. nih.govnih.gov
The interaction between auxin and other plant hormones, such as ethylene (B1197577), is critical in regulating these early stages of root development. nih.gov Studies have demonstrated that while low levels of ethylene can promote the initiation of lateral root primordia, higher concentrations can be inhibitory. nih.gov However, the application of auxin can overcome this inhibition in certain contexts, highlighting the dominant role of auxin in this developmental process. nih.gov Histological and transcriptomic analyses in plants like Robinia pseudoacacia have shown that exogenous NAA application stimulates the expression of numerous genes, significantly enriching pathways related to plant hormone signal transduction and metabolism, which are vital for adventitious root formation. mdpi.com
Investigations into Fruit Development Regulation
This compound and NAA are widely utilized in horticultural research to manipulate various aspects of fruit development, from the initial setting of the fruit to managing its retention on the plant until harvest. smolecule.comresearchgate.net
The application of auxin can enhance fruit set in some crops by mimicking the effects of natural auxins that promote flower and fruit development. smolecule.com This is particularly valuable in ensuring adequate pollination and fertilization, leading to improved crop yields. evitachem.com For instance, proper pruning combined with the use of plant growth regulators like this compound can improve light penetration into the plant canopy, which contributes to better fruit set, size, and color. bonide.comshoptruevalue.com
Conversely, in many fruit crops, an excessive number of fruits can lead to smaller, lower-quality produce and can cause biennial bearing (a pattern of heavy and light crops in alternate years). This compound and NAA are used as chemical thinning agents to reduce fruit load. smolecule.comthepharmajournal.com
The mechanism of NAA-induced fruit thinning is complex. One hypothesis suggests that NAA treatment delays the initial abscission (shedding) of fruitlets, which increases competition for nutrients and ultimately leads to a greater number of fruits dropping. thepharmajournal.com Another proposed mechanism is that NAA causes seed abortion in some developing fruitlets, reducing their ability to compete for resources and leading to their abscission. thepharmajournal.com Research on nectarine cultivars has shown that NAA application one week after petal fall significantly lowered the fruit set percentage compared to untreated controls, leading to larger and heavier individual fruits. amazonaws.com This thinning effect is thought to be linked to NAA's stimulation of ethylene production, which promotes the abscission of young fruits. amazonaws.com
| Treatment | Fruit Set (%) | Yield ( kg/plant ) | Fruit Weight (g) |
| Control | 72.42 | 19.16 | 70.15 |
| NAA @ 30 ppm | 53.15 | 12.12 | 85.33 |
| Ethephon @ 150 ppm | 52.43 | 12.43 | 86.12 |
| Data from a study on 'Silver King' nectarines, demonstrating that chemical thinners like NAA reduce fruit set and overall yield but significantly increase the weight of remaining fruit. amazonaws.com |
As fruits mature, a natural process of abscission can lead to significant crop losses if fruits drop from the tree before they can be harvested. smolecule.com Applying synthetic auxins like NAA can delay this process. smolecule.commdpi.comresearchgate.net Research on 'Idared' apples showed that treatments with a growth regulator containing NAA significantly reduced the number of prematurely fallen fruits compared to untreated trees. cabidigitallibrary.org
Studies on 'Dolcetto' grapevines demonstrated that multiple applications of NAA resulted in a 92% reduction in preharvest berry dropping compared to the control. mdpi.com In cider apples, NAA treatments were also found to significantly reduce pre-harvest fruit drop, allowing the fruit to ripen more fully on the tree. ashs.orgresearchgate.net This effect is crucial for managing harvest timing and maximizing yield. ashs.orgresearchgate.net
| Treatment | Cumulative Fruit Drop (%) - 2 Weeks Before Harvest | Cumulative Fruit Drop (%) - At Harvest |
| Control | 10.2 | 25.5 |
| NAA | 4.1 | 15.1 |
| AVG (Aminoethoxyvinylglycine) | 3.9 | 12.3 |
| Data adapted from a study on cider apples, showing the effectiveness of NAA in reducing cumulative fruit drop compared to the untreated control. ashs.org |
Modulation of Vegetative Growth and Development
One of the most prominent commercial applications of this compound is the control of unwanted suckers and sprouts on woody plants. amleo.comdomyown.com It is the active ingredient in several plant growth regulator products designed to inhibit sprouting from roots, trunks, and pruning cuts. homedepot.comgreenhousemegastore.com When applied to a pruned area, the compound prevents the activation and growth of dormant buds that would otherwise develop into suckers. domyown.comrivendelldistribution.com This is particularly useful for fruit trees like apples and pears, as well as various ornamental trees, where sucker growth can divert resources from the main plant and affect its aesthetic form. domyown.comgreenhousemegastore.com Formulations often include a water-based paraffin (B1166041) wax emulsion, which allows the treatment to remain effective for up to six months. amleo.comhomedepot.com
Apical dominance is a natural phenomenon in plants where the central, main stem (the apical bud) grows more strongly than the lateral buds on the side of the stem. studylib.net This process is controlled by auxins produced in the apical meristem that move down the stem and inhibit the growth of axillary buds. studylib.net As a synthetic auxin, this compound mimics this natural process. smolecule.comevitachem.com By reinforcing apical dominance, it can suppress the activation of axillary buds, which is the underlying mechanism for its effectiveness in controlling suckers on grafted trees. evitachem.com In experimental settings, the application of NAA has been shown to inhibit detached buds, demonstrating the direct role of auxin in maintaining this dominant growth pattern. nih.gov
The growth-regulating effects of auxins like 1-naphthaleneacetic acid (NAA), the parent compound of this compound, stem from their influence at the cellular level. Research on tobacco cell lines has shown that different auxins can have varied effects on cell elongation and division. nih.govnih.gov Specifically, NAA was found to stimulate cell elongation at concentrations much lower than those required to stimulate cell division. nih.gov In contrast, other synthetic auxins like 2,4-Dichlorophenoxyacetic acid primarily promote cell division without significant cell elongation. nih.govnih.gov This indicates that NAA and its derivatives like this compound primarily act by promoting the expansion and lengthening of cells, a fundamental process in plant growth. evitachem.com
This compound is used on a variety of ornamental woody plants to control sprouting. domyown.comgreenhousemegastore.com The hormonal action of auxins is also known to inhibit the abscission, or shedding, of plant parts, including leaves and fruits. By maintaining the auxin supply, the formation of the abscission layer at the base of the petiole (leaf stalk) can be delayed, thus preventing premature leaf drop. This application is valuable for maintaining the aesthetic quality of ornamental species.
The ability of this compound to control plant growth has been researched for its potential to improve the quality of Christmas trees. researchgate.net In a study on Fraser firs, a commercial product containing 1.15% this compound was applied to the terminal leader (the uppermost growing tip). researchgate.net The application effectively reduced the elongation of the leader. researchgate.net By controlling the leader's growth, the tree develops a denser, more compact form with a more desirable branch distribution, potentially reducing the need for manual shearing. researchgate.net This application allows growers to produce trees with a more natural, open appearance in shorter rotation cycles. researchgate.net
Table 2: Effect of this compound on Fraser Fir Leader Growth
| Application Method | Concentration (mL·L⁻¹) | Outcome | Reference |
|---|---|---|---|
| Easy Roller | 20 or greater | Reduced leader growth, but caused unacceptable leader mortality. | researchgate.net |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 1-naphthaleneacetic acid |
| 2,4-Dichlorophenoxyacetic acid |
| Acetylene |
| Ethylene |
Role in Plant Tissue Culture and Micropropagation Methodologies
In the sterile and controlled environment of plant tissue culture, synthetic auxins are crucial for directing the development of plant cells and tissues. This compound functions in this context primarily through its hydrolysis to 1-naphthaleneacetic acid (NAA), a widely used and effective auxin in micropropagation protocols. epa.gov NAA is a common additive to culture media, such as Murashige and Skoog (MS) medium, to stimulate the formation of callus (an undifferentiated mass of plant cells) and to induce organogenesis, including the formation of roots and shoots.
Research in the micropropagation of Ficus religiosa demonstrates the pivotal role of NAA, particularly in the rooting stage of plantlets. In these studies, NAA is often used in combination with other auxins like Indole-3-butyric acid (IBA) to optimize root development. The successful induction of a robust root system is a critical step for the acclimatization and survival of tissue-cultured plants when they are transferred to soil.
The table below summarizes research findings on the effect of different combinations of NAA and IBA on root induction in Ficus religiosa shoots cultured on MS medium.
| IBA Concentration (mg/l) | NAA Concentration (mg/l) | Root Induction Frequency (%) | Average Number of Roots per Shoot | Average Root Length (cm) |
| 2.0 | 0.1 | 96.66% | 5.50 | 4.83 |
| 0.5 | 0.05 | - | - | 1.86 (shoot length) |
This table presents data on the synergistic effect of Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) on the rooting of Ficus religiosa shoots, as well as the effect on shoot elongation.
Interactions with Cellulose (B213188) Fiber Formation in Plants
Auxins are known to regulate plant cell expansion by increasing wall extensibility and modifying cell wall properties. nih.gov The influence of this compound, acting through its active form NAA, extends to the biosynthesis of cellulose, the primary structural component of plant cell walls. researchgate.net
The mechanism behind this effect is believed to be at the genetic level. The presence of NAA was found to alter the expression patterns of key marker genes associated with three distinct stages of fiber development: elongation, the transition phase, and secondary wall deposition. nih.gov This indicates that the regulation of secondary wall cellulose synthesis is under strong transcriptional control that is directly influenced by auxin activity. nih.gov
Exploration of Potential Antimicrobial Properties
Beyond its established role as a plant growth regulator, recent scientific inquiry has explored the potential of NAA derivatives as antimicrobial agents. This research investigates whether the compound can also serve a protective function against plant pathogens.
An in vitro study focused on the effects of Naphthalene (B1677914) Acetic Acid Potassium Salt (NAA-K+), a salt of NAA, against the phytopathogenic fungus Fusarium oxysporum. nih.gov The findings demonstrated that NAA-K+ exhibited significant antifungal properties, affecting the fungus at multiple stages of its life cycle. The application of the compound was shown to inhibit the germination of conidia (spores), suppress sporulation, and hinder the growth of the fungal mycelium. nih.gov
Furthermore, viability tests confirmed that the compound possesses direct "fungal killing properties," proving effective in the destruction of Fusarium oxysporum conidia. nih.gov Scanning electron microscopy revealed that the treatment caused morphological changes to the fungal spores. nih.gov These results suggest a potential application for NAA derivatives as biocontrol agents in agriculture.
The table below summarizes the key findings from the study on the antifungal activity of NAA-K+ against Fusarium oxysporum.
| Fungal Stage/Process | Observed Effect of NAA-K+ Treatment |
| Conidial Germination | Inhibited |
| Sporulation | Repressed |
| Mycelial Growth | Inhibited |
| Conidial Viability | Destroyed (Fungal killing properties observed) |
| Spore Morphology | Altered shape factor and fractal dimension |
This table outlines the demonstrated antifungal effects of Naphthalene Acetic Acid Potassium Salt on various developmental and structural aspects of the pathogenic fungus Fusarium oxysporum.
Metabolism and Biochemical Pathways in Biological Systems
Metabolic Transformation within Plant Tissues
Upon application and absorption into plant tissues, Ethyl 1-naphthaleneacetate undergoes a critical metabolic conversion that activates its function as a plant growth regulator. evitachem.com This process is designed to release the active hormone in a controlled manner within the target tissues. evitachem.com
The principal metabolic reaction for this compound within biological systems is its hydrolysis into 1-Naphthaleneacetic acid (NAA) and ethanol (B145695). smolecule.comepa.gov This conversion is a common fate for ester compounds in biological settings and is considered the primary activation step, as this compound itself is a pro-auxin. evitachem.comsmolecule.com The reaction is significant as it transforms the applied ester into the bioactive acid form that can interact with auxin receptors in plant cells. evitachem.comsmolecule.com This hydrolytic conversion enables the controlled release of the active NAA within plant tissues, allowing for its auxin-like effects on plant growth and development. evitachem.com
Absorption and Excretion Studies in Model Organisms (e.g., Rats)
Studies on naphthalene (B1677914) administered to rats show that it is absorbed and distributed to various tissues, with the highest initial concentrations detected in the fat, liver, and kidneys. nih.gov The elimination of naphthalene and its metabolites occurs relatively rapidly, with urine and feces being the main routes of excretion. nih.gov In one study, over 88% of the administered dose of naphthalene was eliminated from the rat's body within 72 hours. nih.gov The metabolism in rats involves processes such as ring hydroxylation, hydration, and glutathione (B108866) conjugation, leading to metabolites like 1-naphthol, 2-naphthol, and 1,2-naphthalenediol-1,2-dihydro. nih.gov
Furthermore, studies on other herbicidal esters in rats have shown a pattern of rapid cleavage of the ester bond, followed by excretion of the resulting acid metabolite. researchgate.net This suggests a probable metabolic pathway for this compound in rats would involve rapid hydrolysis to 1-Naphthaleneacetic acid, followed by metabolism and excretion of the NAA and its conjugates.
Table 1: Summary of Naphthalene Disposition in Rats
| Parameter | Finding | Source |
|---|---|---|
| Primary Excretion Routes | Urine and Feces | nih.gov |
| Excretion Rate | >88% of dose excreted within 72 hours | nih.gov |
| Peak Tissue Concentration | Fat, Liver, Kidneys | nih.gov |
| Key Metabolic Reactions | Ring hydroxylation, hydration, glutathione conjugation | nih.gov |
| Identified Metabolites | 1-naphthol, 2-naphthol, 1,2-naphthalenediol-1,2-dihydro | nih.gov |
Identification as an Intermediate in Specific Biochemical Pathways
This compound functions as a synthetic intermediate or pro-hormone that is introduced into a biological system to initiate a specific biochemical response. evitachem.com Its primary role is not as a naturally occurring intermediate in a core metabolic pathway, but rather as a precursor that is converted into the active plant hormone, 1-Naphthaleneacetic acid. smolecule.com In metabolic studies, it is identified as a metabolite or precursor in the context of plant growth regulation pathways that are artificially induced by its application. smolecule.com
Enzymatic Interactions in Metabolic Processes
The key enzymatic interaction for this compound is with esterase enzymes. evitachem.comsmolecule.com These enzymes catalyze the hydrolysis of the ethyl ester bond, releasing 1-Naphthaleneacetic acid and ethanol. smolecule.com This enzymatic cleavage is the rate-limiting step for the activation of the compound's auxin properties within the plant. evitachem.com Research indicates that this interaction with various metabolic enzymes is the primary mechanism leading to the formation of its active metabolite, NAA. smolecule.com
Proposed Metabolic Pathways for Assimilation and Degradation
While this compound itself is primarily subject to hydrolysis, its active metabolite, 1-Naphthaleneacetic acid (NAA), and the core naphthalene structure are susceptible to further biodegradation by plants and microorganisms. epa.gov The proposed pathways for assimilation and degradation involve several stages, starting from the initial hydrolysis product.
Initial Hydrolysis : this compound is hydrolyzed by esterases to form 1-Naphthaleneacetic acid (NAA) and ethanol. evitachem.comsmolecule.com
Metabolism of NAA in Plants : In plants, NAA can undergo further transformations. For instance, a metabolic product identified in wheat was the 5-hydroxy analog of NAA, indicating that hydroxylation of the naphthalene ring is a potential metabolic step. nih.gov
Microbial Degradation : The complete degradation of the naphthalene ring structure is typically carried out by soil and water microorganisms. epa.govfrontiersin.org Both aerobic and anaerobic pathways have been described for naphthalene and related compounds.
Aerobic Degradation : This pathway often begins with the action of a dioxygenase enzyme, which hydroxylates the aromatic ring to form a cis-dihydrodiol. This is then converted to 1,2-dihydroxynaphthalene, which is further metabolized via ring cleavage, eventually leading to central metabolites like salicylic (B10762653) acid or gentisic acid that can enter the Krebs cycle. frontiersin.org
Anaerobic Degradation : Under anaerobic conditions, a different pathway is utilized, often by sulfate-reducing bacteria. nih.gov This pathway can be initiated by the carboxylation of the naphthalene ring to form 2-naphthoic acid. nih.govresearchgate.net This intermediate is then activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. The aromatic ring of this compound is then subjected to a series of reduction reactions, followed by ring cleavage through a beta-oxidation-like mechanism. researchgate.net
Environmental Fate and Ecotoxicological Research
Environmental Dissipation and Degradation Studies
The environmental fate of Ethyl 1-naphthaleneacetate is characterized by several key dissipation and degradation pathways. Research indicates that the compound's persistence in various environmental compartments is influenced by a combination of physical and chemical processes, including its behavior on plant surfaces and its susceptibility to hydrolysis, volatilization, and biodegradation.
Experimental data on the environmental fate of this compound includes a foliar dissipation study. epa.gov This research measured the half-life of the compound on vegetation to be 12.8 hours. epa.gov The dissipation kinetics were observed to follow first-order kinetics for the initial 48 hours but became non-linear and biphasic by 72 hours. epa.gov This pattern is attributed to an initial rapid dissipation phase dominated by volatilization, followed by a slower phase governed by the hydrolysis of the ester to its corresponding acid, 1-naphthaleneacetic acid (NAA). epa.gov
For comparison, the same study found the foliar half-life of related compounds, 1-naphthaleneacetic acid and 1-naphthaleneacetamide (B165140), to be 34.2 hours and 131.6 hours, respectively. epa.gov
| Compound | Foliar Dissipation Half-Life (Hours) |
|---|---|
| This compound | 12.8 |
| 1-Naphthaleneacetic acid (NAA) | 34.2 |
| 1-Naphthaleneacetamide | 131.6 |
This compound is susceptible to hydrolysis, a process that is a significant factor in its environmental transformation. epa.gov The primary end product of the hydrolysis of this compound is 1-naphthaleneacetic acid. epa.gov This chemical transformation is considered a key element in its dissipation pathway, particularly in the slower, secondary phase of its dissipation from plant foliage. epa.gov
Volatility is considered an important route of dissipation for this compound, especially from plant surfaces. epa.gov This is supported by estimates of its vapor pressure, which is significantly higher than that of related compounds. epa.gov For instance, its vapor pressure is estimated to be about 200 times greater than that of 1-naphthaleneacetamide. epa.gov The rapid volatilization of the ester is believed to be the primary reason for its much shorter foliar half-life compared to other NAA-related compounds. epa.gov However, while volatilization from plant surfaces is a major dissipation pathway, it is not considered to be a substantial route of dissipation from water and soil. epa.gov
Structurally similar compounds, such as ethyl-naphthalene, are known to be susceptible to biodegradation. epa.gov However, a significant data gap exists, as there is no quantitative experimental data available on the specific degradation rates of this compound in environmental systems. epa.gov
To address this gap, estimates have been made using Structure-Activity Relationship (SAR) analyses. epa.gov Based on these models, the half-life of the NAA ester in both soil and water is predicted to be approximately 360 hours (15 days). epa.gov
| Compound | Medium | Estimated Half-Life (Hours) | Estimated Half-Life (Days) |
|---|---|---|---|
| This compound (NAA ester) | Soil & Water | 360 | 15 |
| 1-Naphthaleneacetic acid (NAA) | Soil & Water | 360 | 15 |
| 1-Naphthaleneacetamide | Soil & Water | 900 | ~38 |
Information on the photolysis of this compound itself is limited. However, its hydrolysis product, 1-naphthaleneacetic acid (NAA), is expected to undergo rapid photolysis in water, soil, and air. epa.gov The observed products from the photolysis of NAA in water and soil include 1-naphthoic acid and phthalic acid. epa.gov
Ecotoxicity Assessments and Environmental Risk Characterization
Ecotoxicity assessments for this compound are often considered as part of a broader evaluation of naphthalene (B1677914) acetates, which includes 1-naphthaleneacetic acid (NAA), its salts, and its acetamide. regulations.govfederalregister.gov This approach is taken because the ester and acetamide hydrolyze to form the parent acid, NAA. epa.gov
The group of NAA compounds generally demonstrates low acute toxicity to mammals through oral, dermal, and inhalation routes, placing them in Toxicity Category III or IV. regulations.gov Specifically for this compound, exposure led to mild, transient eye irritation (Toxicity Category IV). regulations.gov
In terms of aquatic risks, the parent compound NAA is considered practically non-toxic to fish and invertebrates on an acute basis. epa.gov Environmental risk assessments have concluded that for the highest use rate scenarios, there is no significant concern for acute and chronic risks to non-endangered and endangered aquatic species. epa.govregulations.gov Likewise, risks to endangered aquatic plants are not apparent. epa.gov A slight risk may exist for endangered terrestrial plant species in areas immediately adjacent to broadcast applications. epa.gov
Potential Risks to Non-Target Terrestrial Plants through Offsite Drift
A primary ecological concern associated with this compound and related compounds is the potential for risk to non-target terrestrial plants due to offsite drift. epa.govnih.gov Offsite drift occurs when pesticides move from the application area to adjacent areas, which can happen through spray drift (movement of droplets during application) or vapor drift (volatilization of the chemical after application). psu.eduxerces.org
As a plant growth regulator, this compound can unintentionally affect desirable plants outside the intended treatment zone. regulations.gov Exposure to even low concentrations of such chemicals can lead to adverse effects on non-target plants, including inhibition of germination, suppression of growth, impaired photosynthesis, and visible injury like stunted, curled, or "cupped" leaves. xerces.orgnih.gov This potential for damage underscores the importance of careful application to minimize unintended environmental contamination. epa.gov The risk is particularly noted for dicotyledonous (dicot) plants, which tend to be more sensitive than monocotyledonous (monocot) plants. regulations.gov
Comparative Ecotoxicological Data with Structurally Related Compounds
This compound is structurally and metabolically related to 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide. epa.gov In the environment, both the ethyl ester and the acetamide are expected to transform into the acid form, NAA. regulations.gov However, their environmental fate characteristics, such as persistence, show notable differences.
Volatility, an important route of dissipation from plant surfaces, is particularly significant for this compound, which is approximately 200 times more volatile than 1-naphthaleneacetamide. epa.gov This is reflected in its shorter foliar half-life. Conversely, when considering persistence in soil and water, Structure Activity Relationship (SAR) analyses predict that 1-naphthaleneacetamide will be more persistent than both NAA and its ethyl ester. epa.gov
Comparative Environmental Fate Data of Structurally Related Naphthalene Compounds
| Compound | Foliar Dissipation Half-Life (on apple leaves) | Predicted Soil & Water Half-Life (SAR Analysis) | Source |
|---|---|---|---|
| This compound | Not specified, but volatility is a key dissipation route | ~360 hours (15 days) | epa.gov |
| 1-Naphthaleneacetic acid (NAA) | Not specified | ~360 hours (15 days) | epa.gov |
| 1-Naphthaleneacetamide | Not specified | ~900 hours (~38 days) | epa.gov |
Addressing Data Deficiencies and Applications of Machine Learning in Ecotoxicology
A significant challenge in the ecotoxicological assessment of many chemical compounds, including this compound, is the presence of data gaps. epa.govregulations.gov For instance, the ecotoxicity database for NAA and its related compounds was found to be incomplete, particularly regarding chronic toxicity data for fish and aquatic invertebrates. epa.govregulations.gov
To address these deficiencies, regulatory bodies and researchers utilize computational modeling techniques. One established method is the use of Quantitative Structure-Activity Relationships (QSAR) . mst.dknih.gov QSAR models are mathematical expressions that correlate the chemical structure of a compound with its biological activity or toxicity, allowing for the prediction of effects for untested chemicals based on data from structurally similar ones. mst.dknih.govgardp.org In the risk assessment of NAA and its derivatives, Structure Activity Relationship (SAR) analyses were employed to fill knowledge gaps, such as estimating biodegradation rates and chronic toxicity. epa.gov
More recently, Machine Learning (ML) has emerged as a powerful tool to bridge data gaps in ecotoxicology. nih.govacs.orgspacefrontiers.orgmaterials-week.org ML algorithms can analyze large, complex datasets to predict various ecotoxicological endpoints with increasing accuracy. materials-week.orgdtu.dk These data-driven approaches are being developed to predict chemical toxicity and environmental fate, informing risk assessments and prioritizing chemicals for further empirical testing. nih.govacs.org By leveraging the structural diversity of available measured data, ML-based approaches have the potential to predict properties for a wide range of chemicals where empirical data is lacking. nih.govacs.orgdtu.dk
Analytical Methodologies for Research and Residue Determination
Spectrofluorimetric Approaches for Detection
Spectrofluorimetry offers a sensitive and selective means of detecting fluorescent compounds like those with a naphthalene (B1677914) moiety. Various approaches have been developed to enhance the analytical signal and resolve complex mixtures.
Direct spectrofluorimetry measures the native fluorescence of a compound. However, for complex samples where spectra may overlap, derivative spectrofluorimetry is employed to enhance resolution. This technique involves calculating the first or second derivative of the fluorescence spectrum with respect to wavelength. Derivative spectrofluorimetry can effectively separate overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances. walshmedicalmedia.com The first derivative of a spectrum plots the rate of change of fluorescence intensity, while the second derivative plots the rate of change of the first derivative. These approaches can significantly improve selectivity compared to normal spectrofluorimetry. walshmedicalmedia.comimrpress.com
Synchronous fluorescence spectroscopy (SFS) is a technique where both the excitation and emission monochromators are scanned simultaneously, maintaining a constant wavelength difference (Δλ) between them. walshmedicalmedia.comnih.gov This approach offers several advantages, including spectral simplification, band-narrowing, and reduced interference, making it a highly selective method. walshmedicalmedia.com
When combined with derivative calculations, synchronous derivative spectrofluorimetry (SDSFS) becomes a powerful tool for resolving complex mixtures and enhancing sensitivity. nih.gov For instance, a first-derivative constant-wavelength synchronous fluorescence spectrometry method has been developed to resolve the broadband overlap between the conventional spectra of 1-naphthylacetic acid and the fungicide thiabendazole, enabling their simultaneous determination in fruits. researchgate.net The choice of an optimal Δλ is critical for achieving the best separation and sensitivity. For the simultaneous analysis of fluphenazine (B1673473) hydrochloride and nortriptyline (B1679971) hydrochloride, a Δλ of 120 nm was found to be optimal. nih.gov
Table 1: Research Findings on Derivative Synchronous Spectrofluorimetry
| Analyte | Method | Key Finding |
|---|---|---|
| Florfenicol | First and Second Derivative Synchronous Spectrofluorimetry (FDSFS and SDSFS) | Enabled quantification in the presence of various degradation products. nih.gov |
| 1-Naphthylacetic acid & Thiabendazole | First-Derivative Constant-Wavelength Synchronous Fluorescence Spectrometry | Resolved broadband spectral overlap for simultaneous determination. researchgate.net |
The formation of inclusion complexes with host molecules, such as cyclodextrins (CDs), can significantly enhance the analytical determination of guest molecules. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.govnih.gov They can encapsulate nonpolar molecules or moieties, like the naphthalene ring of Ethyl 1-naphthaleneacetate, within their cavity in aqueous solutions. researchgate.netmdpi.com
This encapsulation can lead to several analytical benefits:
Enhanced Solubility: The inclusion complex can increase the aqueous solubility of poorly soluble analytes. nih.govmdpi.com
Increased Stability: The CD cavity can protect the guest molecule from degradation. nih.gov
Improved Bioavailability: For biological studies, complexation can improve the bioavailability of the compound. nih.gov
Modified Spectroscopic Properties: Encapsulation can alter the photophysical properties of the guest molecule, often leading to enhanced fluorescence intensity, which can be exploited for more sensitive detection.
The stoichiometry and binding constants of these complexes can be determined using techniques like NMR spectroscopy. researchgate.net For example, studies have shown that naphthalene can form complexes with α-cyclodextrin and β-cyclodextrin. researchgate.net
Preconcentration techniques are often necessary to detect trace levels of analytes in complex matrices. Solid-phase extraction (SPE) is a widely used method for sample cleanup and concentration prior to analysis. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the solid support while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. researchgate.net
For the analysis of indoleamine neurotransmitters in plasma, SPE demonstrated higher recoveries (75-123%) compared to liquid-liquid extraction (45-75%), indicating its effectiveness as a preconcentration and cleanup step before chromatographic analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the selective and sensitive quantification of fluorescent compounds. nih.gov The HPLC system separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. grafiati.com The fluorescence detector then specifically measures the emission of light from fluorescent analytes as they elute from the column, providing high sensitivity and selectivity. researchgate.netnih.gov
A method using HPLC with fluorescence detection has been described for the quantitative measurement of 1-naphthaleneacetic acid in grapes, achieving a sensitivity of 0.05 ppm. nih.gov This combination is ideal for routine analysis due to its efficiency, simplicity, and cost-effectiveness. nih.gov
Table 2: HPLC-FLD Method Parameters
| Parameter | Details |
|---|---|
| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) nih.gov |
| Application | Quantification of 1-naphthaleneacetic acid in grapes nih.gov |
| Sensitivity | 0.05 ppm nih.gov |
| Detector Principle | Measures fluorescence emission from analytes after chromatographic separation nih.govgrafiati.com |
| Advantages | High sensitivity, selectivity, efficiency, simplicity, cost-effectiveness nih.gov |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become a benchmark technique for the trace-level analysis of pesticides and plant growth regulators in complex matrices like food and environmental samples. nih.govvscht.cz This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and enters the mass spectrometer. In the MS/MS setup, a specific precursor ion corresponding to the analyte is selected, fragmented, and then one or more characteristic product ions are monitored for quantification and confirmation. nih.govnih.gov
This technique has been successfully applied to the determination of 1-naphthaleneacetic acid (NAA) in agricultural products like tomatoes and zucchini. eurl-pesticides.eunih.gov Validation studies using methods such as mini-Luke, ethyl acetate (B1210297), and QuEChERS extraction have demonstrated excellent performance. nih.gov
Table 3: Performance Data for HPLC-MS/MS Analysis of NAA
| Parameter | Mini-Luke Method | Ethyl Acetate Method | QuEChERS Method |
|---|---|---|---|
| Recovery | 87-107% | 83-107% | 76-85% |
| Precision (RSD) | <10% | <11% | <7% |
| LOD | <10.1 pg/kg | <10.1 pg/kg | <10.1 pg/kg |
Data from a study on tomatoes and zucchini. nih.gov
The use of matrix-matched calibration is often employed to compensate for matrix effects, and the method's linearity has been demonstrated over multiple orders of magnitude (r² > 0.996). nih.gov For confirmation of positive findings, especially when only one ion transition is available for an analyte like NAA (185.1→140.9), high-resolution mass spectrometry such as LC-Time-of-Flight (LC-TOF) can be used. eurl-pesticides.eu
Challenges and Advances in Trace Residue Determination of this compound
The accurate determination of trace residues of this compound, a synthetic auxin used as a plant growth regulator, presents a number of analytical challenges. These challenges primarily stem from the low concentration levels at which the compound is typically present in complex matrices such as fruits, vegetables, and soil. However, significant advancements in analytical methodologies have been made to address these issues, enhancing the sensitivity, selectivity, and efficiency of detection.
A primary challenge in the trace residue analysis of this compound is the matrix effect . eurl-pesticides.euresearchgate.netchromatographyonline.comnih.gov Co-extractives from the sample matrix can interfere with the analysis, leading to either suppression or enhancement of the analyte signal during instrumental analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS). eurl-pesticides.euchromatographyonline.comnih.gov This can result in inaccurate quantification of the residue. The complexity of the matrix dictates the severity of these effects, with different food and environmental samples presenting unique challenges. eurl-pesticides.eu For instance, the analysis of complex matrices may necessitate additional cleanup steps to minimize interferences. researchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net
To overcome the challenge of matrix effects and to efficiently extract trace amounts of this compound from various samples, several extraction and cleanup techniques have been developed and optimized.
Advancements in Extraction and Cleanup Techniques
Traditional extraction methods, while effective to some extent, are often time-consuming and require large volumes of organic solvents. semanticscholar.org Modern approaches have focused on miniaturization, automation, and the use of more efficient and environmentally friendly techniques.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a widely adopted method for pesticide residue analysis in food matrices. researchgate.netresearchgate.net This technique involves a simple solvent extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step. While QuEChERS is a versatile method, its efficiency for specific compounds like this compound can be influenced by the type of dSPE sorbents used and the pH of the extraction. nih.gov
Ethyl acetate extraction is another commonly used method, particularly for multi-residue analysis of pesticides. nih.gov Modifications to this method, such as the use of dispersive solid-phase extraction for cleanup, have been implemented to improve its speed and efficiency. nih.gov
Ultrasound-Assisted Extraction (UAE) represents a significant advancement in sample preparation. nih.gov This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and facilitates the extraction of the target analyte. nih.gov UAE offers several advantages, including reduced extraction time, lower solvent consumption, and improved extraction efficiency compared to conventional methods. nih.govmdpi.com The effectiveness of UAE can be optimized by adjusting parameters such as solvent type, temperature, and sonication time.
The table below presents a summary of research findings on the recovery of naphthalene-derived compounds, including the parent acid of this compound, using various analytical methodologies. While specific data for this compound is limited in publicly available literature, these findings for structurally similar compounds provide valuable insights into the performance of these techniques.
| Analytical Method | Matrix | Analyte | Recovery (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Apple | Naphthylacetic acid (NAA) | Not specified | 1.0 - 10 µg/kg | eurl-pesticides.eu |
| LC-MS/MS | Various Fruits & Vegetables | General Pesticides | Not specified | 0.01 mg/kg | eurl-pesticides.eu |
| GC-MS/MS | Various Food Matrices | General Pesticides | Not specified | Not specified | nih.gov |
| LC-MS/MS | Soil | Multi-class Pesticides | 55 - 118% | 0.01 - 5.5 ng/g | nih.gov |
| GC-MS | Food Matrices | Ethyl Carbamate | 78.84 - 121.82% | 2.10 - 18.43 µg/kg | researchgate.net |
Instrumental Analysis Advancements
Significant progress in instrumental analysis has also contributed to the improved determination of trace residues of this compound. The coupling of chromatographic separation techniques with mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the gold standard for pesticide residue analysis. eurl-pesticides.euchromatographyonline.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations. The use of techniques like selected reaction monitoring (SRM) enhances the specificity of the analysis by monitoring specific precursor-product ion transitions for the target analyte. eurl-pesticides.eu
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique, particularly for volatile and semi-volatile compounds. Advances in GC-MS/MS, including the development of more inert ion sources and columns, have helped to mitigate some of the challenges associated with the analysis of active compounds. eurl-pesticides.eunih.gov
The choice between LC-MS/MS and GC-MS/MS often depends on the physicochemical properties of the analyte and the nature of the sample matrix. For a compound like this compound, both techniques can be applicable, and the selection may be based on the specific requirements of the analysis and the available instrumentation.
Structure Activity Relationship Sar Studies
Principles of SAR in Predicting Biological Activity from Molecular Structure
The core principle of Structure-Activity Relationship (SAR) is that the biological activity of a chemical compound is directly related to its molecular structure. By analyzing the structural features of a molecule, it is possible to predict its interactions with biological systems, such as receptors or enzymes, which in turn determine its therapeutic effects or potential toxicity.
For Ethyl 1-naphthaleneacetate, a synthetic auxin, its biological activity as a plant growth regulator is intrinsically linked to its chemical architecture. The key structural components responsible for its auxin-like activity are the naphthalene (B1677914) ring system and the ethyl acetate (B1210297) side chain. The naphthalene ring provides a necessary hydrophobic scaffold that allows the molecule to bind to auxin receptors in plants. The ethyl acetate group, particularly its carboxyl moiety upon hydrolysis to 1-naphthaleneacetic acid (NAA), is crucial for exerting its biological effect.
SAR analyses enable the identification of which chemical groups are responsible for eliciting a specific biological effect. This allows for the modification of a compound's potency or effect by altering its chemical structure. For instance, modifications to the naphthalene ring or the ester group of this compound can significantly impact its auxin activity.
Application of SAR Analyses for Environmental Fate Predictions
SAR and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals like this compound, including their persistence, mobility, and potential for bioaccumulation. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its behavior in various environmental compartments.
For naphthalene derivatives, 3D-QSAR models have been developed to predict properties relevant to their environmental fate, such as the octanol-air partition coefficient (KOA) and subcooled liquid vapor pressures (PL) nih.gov. These models have shown that electrostatic fields of the naphthalene molecules are significant factors influencing these properties nih.gov. While not specific to this compound, these studies provide a framework for how its environmental distribution could be modeled. For example, by modifying the structure, such as introducing electronegative or electropositive substituents, the environmental transport potential can be altered nih.gov.
Below is a table illustrating the types of molecular descriptors that can be used in QSAR models to predict the environmental fate of naphthalene derivatives.
| Descriptor Type | Predicted Environmental Fate Parameter | Relevance to this compound |
| Topological Descriptors | Soil Sorption Coefficient (Koc) | Predicts mobility in soil |
| Electronic Descriptors | Rate of Hydrolysis | Predicts conversion to 1-naphthaleneacetic acid |
| Geometric Descriptors | Bioconcentration Factor (BCF) | Predicts potential to accumulate in aquatic organisms |
| Physicochemical Properties | Octanol-Water Partition Coefficient (logP) | Indicates potential for bioaccumulation |
SAR in Optimizing Compound Biological Activity and Selectivity
SAR studies are instrumental in the optimization of a compound's biological activity and selectivity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, chemists can identify the key structural features that enhance desired effects and minimize off-target interactions.
In the context of synthetic auxins like this compound, SAR is used to design herbicides with improved efficacy and crop selectivity. The acidic functionality of auxins is critical for their activity, and modifications to the ester group of this compound would be a primary focus for optimization nih.gov.
The following table provides a hypothetical illustration of how structural modifications to a naphthaleneacetic acid scaffold could influence auxin activity, based on general SAR principles for this class of compounds.
| Modification Position | Type of Modification | Predicted Effect on Auxin Activity | Rationale |
| Naphthalene Ring | Addition of a halogen (e.g., Chlorine) | May increase or decrease activity depending on position | Halogenation can alter electronic properties and steric hindrance, affecting receptor binding. |
| Acetate Side Chain | Lengthening the alkyl chain of the ester | Likely to decrease activity | The ethyl group is often optimal for hydrolysis to the active acid form within the plant. |
| Naphthalene Ring | Introduction of a hydroxyl group | May decrease activity | Increased polarity could affect membrane permeability and receptor interaction. |
| Acetate Side Chain | Replacement of ester with an amide | May retain some activity | The amide can be hydrolyzed to the active acid, but the rate may differ from the ester. |
Utilization of SAR for Predicting Potential Biological Side-Effects
SAR and QSAR models are increasingly used in toxicology to predict the potential adverse effects of chemicals, thereby reducing the need for extensive animal testing. These computational tools can assess the likelihood of a compound causing various types of toxicity, such as mutagenicity, carcinogenicity, or reproductive toxicity, based on its structural features.
For this compound, SAR models can be employed to predict its potential for adverse effects. Software tools that incorporate expert rule-based and statistical-based methodologies can screen the molecule for structural alerts associated with toxicity toxicology.orgeuropa.eu. For instance, the naphthalene ring is a common structural motif in polycyclic aromatic hydrocarbons (PAHs), some of which are known to be carcinogenic. SAR models can help to determine if the specific substitution pattern of this compound mitigates or enhances such potential risks.
The development of robust QSAR models for predicting repeat dose toxicity is an active area of research nih.gov. Such models, trained on large datasets of chemicals with known toxicity profiles, could provide a preliminary assessment of the potential long-term health effects of this compound exposure.
The table below outlines how SAR can be applied to predict potential side-effects.
| Predicted Side-Effect | Relevant Structural Feature of this compound | SAR-Based Rationale |
| Skin Sensitization | Potential for protein binding | The electrophilicity of the ester carbonyl and the aromatic ring can be assessed by SAR models to predict the likelihood of covalent binding to skin proteins. |
| Mutagenicity | Naphthalene ring | SAR models can evaluate the potential for the naphthalene moiety to intercalate with DNA or to be metabolized to reactive intermediates. |
| Hepatotoxicity | Lipophilicity and metabolic pathways | The lipophilic nature of the molecule can be quantified using QSAR to predict its potential for accumulation in the liver and subsequent metabolism to potentially toxic species. |
Identifying Specific Structural Characteristics Correlating with Chemical and Biological Reactivity
A primary goal of SAR is to identify the specific structural characteristics, or "pharmacophores," that are essential for a molecule's chemical and biological reactivity. For this compound, its auxin activity is dependent on a combination of steric and electronic properties.
The key structural features of this compound that correlate with its biological reactivity as a synthetic auxin include:
The Naphthalene Scaffold: This planar, aromatic system provides the appropriate size and shape to fit into the auxin receptor binding pocket.
The Carboxymethyl Side Chain: The presence of a side chain with a carboxyl group (or a group that can be readily hydrolyzed to a carboxyl group, such as the ethyl ester) at the 1-position of the naphthalene ring is crucial. This acidic group is believed to interact with key amino acid residues in the receptor.
The Ethyl Ester Group: The esterification of the carboxylic acid to an ethyl ester influences the compound's physicochemical properties, such as its solubility and membrane permeability, which in turn affect its uptake and transport within the plant. The ester is then hydrolyzed in vivo to the active carboxylic acid form evitachem.comsmolecule.com.
The chemical reactivity of this compound is also dictated by its structure. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions evitachem.comsmolecule.com. The naphthalene ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. These chemical reactivities are important for understanding its metabolic fate in organisms and its degradation in the environment.
Future Research Prospects and Emerging Areas for Ethyl 1 Naphthaleneacetate
Ethyl 1-naphthaleneacetate, a synthetic auxin, continues to be a compound of significant interest in agricultural and environmental sciences. smolecule.comevitachem.com As research progresses, several key areas are emerging that promise to deepen our understanding and expand the applications of this plant growth regulator. Future research is poised to explore its molecular interactions, synergistic potential, role in climate resilience, detection methodologies, and ecotoxicological profile through advanced computational models.
Q & A
Q. What experimental design considerations are critical for assessing the toxicity of ethyl 1-naphthaleneacetate in aquatic organisms?
- Methodological Answer : When designing toxicity studies, prioritize randomized dose allocation and concealed group assignments to minimize bias . Include endpoints such as LC50 (lethal concentration for 50% mortality) and NOEC (no observed effect concentration) for fish (e.g., Oncorhynchus mykiss) and daphnids (Daphnia magna). Route of exposure (oral, dermal, inhalation) must align with environmental relevance, such as water column contamination for aquatic species . Use standardized protocols like OECD Test Guidelines 203 (fish acute toxicity) and 211 (daphnia reproduction). For example, this compound exhibits a 96h LC50 of 41 mg/L in bluegill (Lepomis macrochirus), requiring adjustments to chronic toxicity estimates using QSAR-derived adjustment factors (e.g., 0.074 for fish) .
Q. How can researchers isolate and quantify this compound in complex biological matrices?
- Methodological Answer : Employ chromatographic techniques such as HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm for quantification . For plant tissues, liquid-liquid extraction using ethyl acetate or methanol is effective. Validate recovery rates using spiked samples, and cross-reference spectral data (e.g., NMR, IR) against standards from NIST databases . Note that derivatives like 1-naphthaleneacetic acid may require acid hydrolysis for accurate quantification .
Q. What are the primary mechanisms of toxicity for this compound in non-target organisms?
- Methodological Answer : Mechanistic studies should focus on oxidative stress biomarkers (e.g., catalase, glutathione peroxidase) and histopathological changes in hepatic and renal tissues . In aquatic algae (Selenastrum capricornutum), this compound disrupts photosynthesis via chlorophyll degradation, with an LC50 of 14.9 mg/L . For mammals, prioritize in vitro assays (e.g., Ames test for mutagenicity) and in vivo models measuring respiratory/cardiovascular effects .
Advanced Research Questions
Q. How can QSAR models be optimized to predict the environmental toxicity of this compound and its analogs?
- Methodological Answer : Use EPI Suite or ECOSAR with caution, as these tools underestimate chronic toxicity for weak acids like this compound. Calibrate predictions using experimental acute-to-chronic ratios (ACR). For example, adjust EPI Suite outputs by a factor of 0.43 for Daphnia based on observed/predicted LC50 discrepancies (180 mg/L vs. 420.7 mg/L) . Incorporate molecular descriptors (e.g., logP, pKa) and structural analogs (e.g., 1-naphthaleneacetamide) to refine models .
Q. What methodologies resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate risk of bias . For conflicting results, assess study design elements:
- Dose randomization : Ensure administered doses are adequately randomized and concealed .
- Endpoint consistency : Compare outcomes across species (e.g., hepatic effects in rodents vs. respiratory effects in humans) .
- Confounding factors : Control for metabolic differences (e.g., cytochrome P450 activity) using isoform-specific inhibitors .
Q. How does the environmental partitioning of this compound influence its persistence in agricultural systems?
- Methodological Answer : Conduct soil column studies to measure adsorption coefficients (Kd) and half-life (t½) under varying pH and organic matter content. This compound’s ester group enhances hydrolysis rates in alkaline soils, yielding 1-naphthaleneacetic acid (t½ = 5–7 days) . For groundwater risk assessment, use fugacity models (e.g., EQC Level III) to predict phase distribution (air: 2%, water: 15%, soil: 78%) .
Q. What synthetic strategies improve the yield of this compound in laboratory-scale preparations?
- Methodological Answer : Optimize esterification of 1-naphthaleneacetic acid using acid catalysts (e.g., H2SO4) in ethanol under reflux (70–80°C). Monitor reaction progress via TLC (Rf ≈ 0.6 in hexane:ethyl acetate 3:1). Purify via vacuum distillation (bp 160–165°C at 15 mmHg) or recrystallization from ethanol/water . Yield improvements (≥85%) require strict anhydrous conditions and molar excess of ethanol (4:1 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
